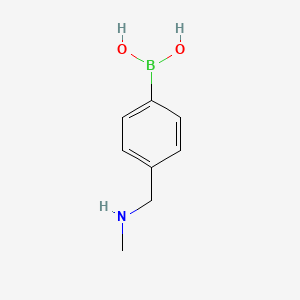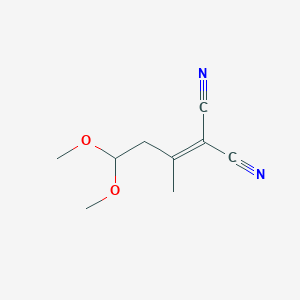
1,3-Bis(2-bromoetóxi)benceno
Descripción general
Descripción
1,3-Bis(2-bromoethoxy)benzene is an organic compound with the molecular formula C10H12Br2O2 It is a brominated derivative of benzene, characterized by the presence of two bromoethoxy groups attached to the benzene ring
Aplicaciones Científicas De Investigación
1,3-Bis(2-bromoethoxy)benzene has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
Target of Action
The primary target of 1,3-Bis(2-bromoethoxy)benzene is macrocyclic compounds known as pillar[n]arenes . These compounds have gained interest due to their ease of formation, functionalization, and excellent host-guest properties . The electron-rich cavity of these macrocycles favors the binding of positively charged or electron-deficient guests .
Mode of Action
1,3-Bis(2-bromoethoxy)benzene interacts with its targets through a process of co-condensation with 1,4-dimethoxybenzene . This interaction results in the formation of constitutional isomers of brominated-functionalized pillar5arenes . The structures of the obtained isomers are established using single crystal X-ray diffraction .
Biochemical Pathways
The affected biochemical pathway involves the synthesis of constitutional isomers of brominated-functionalized pillar5arenes . The process involves the co-condensation of 1,3-Bis(2-bromoethoxy)benzene and 1,4-dimethoxybenzene . The downstream effects include the formation of different constitutional isomers that possess different melting points, NMR spectra, crystal structures, binding constants, and stacking patterns in the solid state .
Result of Action
The molecular and cellular effects of 1,3-Bis(2-bromoethoxy)benzene’s action result in the formation of constitutional isomers of brominated-functionalized pillar5arenes . These isomers have different physical and chemical properties, including different melting points, NMR spectra, crystal structures, binding constants, and stacking patterns in the solid state .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Bis(2-bromoethoxy)benzene can be synthesized through the bromination of 1,3-dihydroxybenzene followed by etherification with 2-bromoethanol. The reaction typically involves the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The etherification step requires a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of 1,3-Bis(2-bromoethoxy)benzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Bis(2-bromoethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromoethoxy groups can yield hydroxyethoxy derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution: Formation of azidoethoxy, thioethoxy, or alkoxy derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of hydroxyethoxy derivatives.
Comparación Con Compuestos Similares
1,4-Bis(2-bromoethoxy)benzene: Similar structure but with bromoethoxy groups at the 1,4-positions.
1,3-Dibromo-2-ethoxybenzene: Contains bromine atoms and an ethoxy group on the benzene ring.
1,3-Dibromo-5-ethoxybenzene: Another isomer with different substitution pattern.
Uniqueness: 1,3-Bis(2-bromoethoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications.
Propiedades
IUPAC Name |
1,3-bis(2-bromoethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O2/c11-4-6-13-9-2-1-3-10(8-9)14-7-5-12/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVWZUBXDZDHQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCBr)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442575 | |
| Record name | 1,3-bis(2-bromoethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58929-74-1 | |
| Record name | 1,3-bis(2-bromoethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid](/img/structure/B1311171.png)







